molecular formula C18H13BrN4O2 B11610274 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-methyl-1H-indole-3-carbohydrazide

Cat. No.: B11610274
M. Wt: 397.2 g/mol
InChI Key: MMEMTYVBJXDZJK-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 1-methylindole-3-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization .

Chemical Reactions Analysis

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-METHYL-1H-INDOLE-3-CARBOHYDRAZIDE can be compared with other indole derivatives, such as:

These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C18H13BrN4O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H13BrN4O2/c1-23-9-13(11-4-2-3-5-15(11)23)17(24)22-21-16-12-8-10(19)6-7-14(12)20-18(16)25/h2-9,20,25H,1H3

InChI Key

MMEMTYVBJXDZJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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